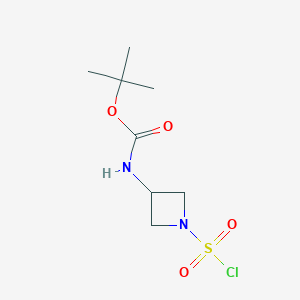
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate is a chemical compound with the CAS Number: 1934496-78-2 . It has a molecular weight of 270.74 .
Synthesis Analysis
The synthesis of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate and similar compounds often involves the use of tert-butyl carbamates . These are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15ClN2O4S/c1-8(2,3)15-7(12)10-6-4-11(5-6)16(9,13)14/h6H,4-5H2,1-3H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The tert-butyl carbamate group in this compound can undergo various reactions. For instance, it can become protonated, leading to the formation of a carbamic acid . This can then undergo decarboxylation to yield a free amine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.74 .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures and Chemical Interactions
The study by Baillargeon et al. (2017) on isomorphous crystal structures reveals the formation of bifurcated hydrogen and halogen bonds involving the carbonyl group in derivatives similar to "Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate". This highlights the compound's potential role in facilitating specific crystalline architectures through controlled intermolecular interactions (Baillargeon et al., 2017).
Precursor to Thiadiazolesulfonamides
Pedregosa et al. (1996) identified a related compound, "tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate", as a new precursor for 1,3,4-Thiadiazolesulfonamides, indicating its use in synthesizing sulfonamide derivatives, which are significant in medicinal chemistry and materials science (Pedregosa et al., 1996).
Role in Asymmetric Synthesis of Amines
Ellman et al. (2002) discussed "N-tert-Butanesulfinyl imines" as versatile intermediates for the asymmetric synthesis of amines, illustrating how derivatives similar to the compound can activate imines for nucleophilic addition and serve as powerful chiral directing groups (Ellman et al., 2002).
Chemoselective Transformation via Silyl Carbamates
Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research suggests the versatility of "Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate" in chemoselective transformations, offering a pathway to modify or protect amino groups in complex organic molecules (Sakaitani & Ohfune, 1990).
Utility in Organic Synthesis and Photoredox Catalysis
Wang et al. (2022) reported a photoredox-catalyzed amination involving compounds similar to "Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate", establishing a cascade pathway for assembling a range of amino chromones under mild conditions. This exemplifies the compound's applicability in innovative photoredox-catalyzed reactions and organic synthesis (Wang et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O4S/c1-8(2,3)15-7(12)10-6-4-11(5-6)16(9,13)14/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNPQMKQGVASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)

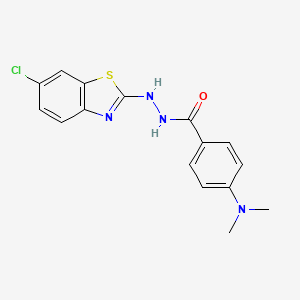
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
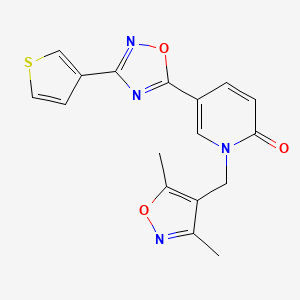
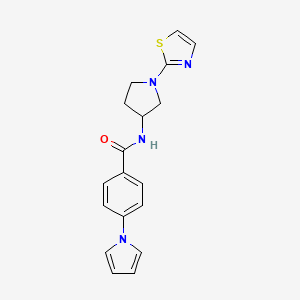
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
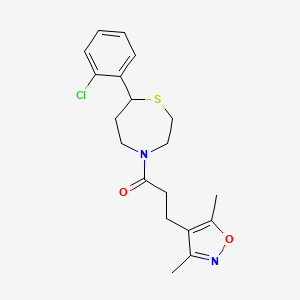
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)
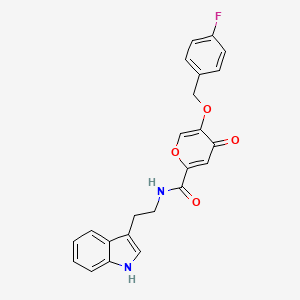
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)